Cas no 937665-94-6 (1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/937665-94-6x500.png)
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- C-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-methylamine
- 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
- (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- [3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
- starbld0047528
- BBL031203
- STL353108
- 1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
-
- インチ: 1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2
- InChIKey: ANSWDWHXSDQDIV-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])N([H])[H])=NC(C2=C([H])C([H])=C([H])O2)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 78.1
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA29929-500mg |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
937665-94-6 | 95% | 500mg |
$578.00 | 2024-07-18 | |
A2B Chem LLC | BA29929-25g |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
937665-94-6 | 95% | 25g |
$3078.00 | 2024-07-18 | |
A2B Chem LLC | BA29929-10g |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
937665-94-6 | 95% | 10g |
$1828.00 | 2024-07-18 | |
A2B Chem LLC | BA29929-5g |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
937665-94-6 | 95% | 5g |
$1342.00 | 2024-07-18 | |
A2B Chem LLC | BA29929-1g |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |
937665-94-6 | 95% | 1g |
$648.00 | 2024-07-18 |
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamineに関する追加情報
Professional Introduction to Compound with CAS No. 937665-94-6 and Product Name: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
The compound with the CAS number 937665-94-6 and the product name 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a furan moiety linked to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. Such a configuration not only imparts distinctive electronic and steric properties but also opens up avenues for diverse biological activities.
In recent years, the development of novel scaffolds based on 1,2,4-oxadiazole has been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the furan ring in this compound enhances its potential bioactivity by contributing to hydrogen bonding capabilities and influencing its solubility profile. These attributes make it an attractive candidate for further investigation in drug discovery pipelines.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine core structure exhibits promise in modulating various biological pathways. Preliminary studies have suggested that it may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The furan moiety, in particular, has been identified as a key pharmacophore in several pharmacologically active compounds, further reinforcing the potential of this derivative.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with biological targets. Molecular docking studies on 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine have revealed promising interactions with enzymes such as kinases and proteases, which are pivotal in cancer progression. These findings align with the growing interest in designing small-molecule inhibitors that can selectively target these enzymes.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the furan ring into the 1,2,4-oxadiazole scaffold necessitates precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic derivatives like this one with greater efficiency and scalability.
From a pharmacological perspective, the amine group in 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine provides a site for further functionalization, allowing for the development of analogs with enhanced bioavailability or selectivity. This flexibility is crucial in medicinal chemistry, where subtle modifications can significantly alter a molecule's therapeutic profile.
The compound's solubility characteristics are also noteworthy. The combination of polar functional groups such as the amine and oxygen-containing heterocycles enhances its solubility in both aqueous and organic solvents. This property is particularly important for formulation development, as it allows for diverse administration routes including oral and intravenous delivery.
Current research trends indicate that heterocyclic compounds continue to be at the forefront of drug discovery efforts. The structural complexity of molecules like 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine underscores their potential as lead compounds for novel therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit these structures' therapeutic potential.
The role of computational tools in drug design cannot be overstated. High-throughput virtual screening has accelerated the identification of promising candidates like this one by allowing rapid evaluation of thousands of compounds against biological targets. Such technologies are integral to modern pharmaceutical research and development.
Ethical considerations are also paramount when developing new pharmaceuticals. Ensuring that compounds like 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergo rigorous safety testing is critical before they can be considered for clinical use. Preclinical studies focusing on toxicity profiles and pharmacokinetics are essential steps in this process.
The future prospects for this compound remain bright. Continued investigation into its biological activities will likely uncover new therapeutic applications beyond those initially anticipated. As synthetic methodologies evolve further, it may become possible to produce derivatives with even greater precision and efficiency.
In conclusion,937665-94-6 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The interplay between the furan, 1,2,4 oxadiazole, and methanamine moieties offers a rich ground for exploration in drug discovery efforts aimed at addressing various diseases.
937665-94-6 (1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine) 関連製品
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)
- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)



